

"physical and chemical properties of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate"

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Compound of Interest

Compound Name: *Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate*

Cat. No.: B1290315

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In-Depth Technical Guide: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a beta-keto ester derivative containing a tetrahydrofuran moiety. Beta-keto esters are a significant class of organic compounds widely utilized as versatile intermediates in the synthesis of a variety of more complex molecules, including heterocyclic compounds and natural products. The presence of the tetrahydrofuran ring, a common structural motif in many biologically active compounds, makes this particular molecule an interesting building block for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**, alongside a plausible experimental protocol for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** is presented below. Due to the limited availability of experimental data in peer-

reviewed literature, some properties are based on data from chemical suppliers and computational predictions.

Table 1: Physical and Chemical Properties of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**

Property	Value
CAS Number	324570-25-4 [1]
Molecular Formula	C ₉ H ₁₄ O ₄
Molecular Weight	186.21 g/mol [1]
Boiling Point	268.8 °C at 760 mmHg
Density	1.135 g/cm ³
Melting Point	Not available
Solubility	Not available
Appearance	Likely a liquid at room temperature

Synthesis

The synthesis of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** can be achieved via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds involves the reaction of an ester with a ketone or another ester in the presence of a strong base. In this case, ethyl acetate can be reacted with an ester derivative of tetrahydrofuran-3-carboxylic acid.

General Experimental Protocol: Claisen Condensation

This protocol is a generalized procedure based on standard Claisen condensation reactions and should be optimized for specific laboratory conditions.

Materials:

- Tetrahydrofuran-3-carboxylic acid

- Thionyl chloride or oxalyl chloride
- Anhydrous ethanol
- Sodium metal or sodium ethoxide
- Ethyl acetate
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

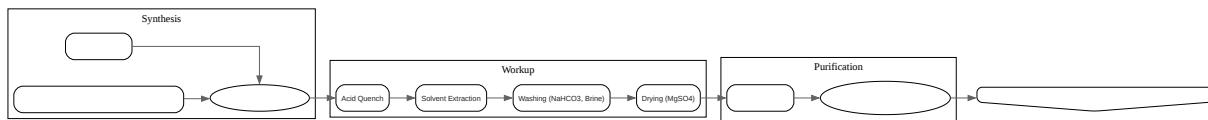
- Preparation of Tetrahydrofuran-3-carbonyl chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend tetrahydrofuran-3-carboxylic acid in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Stir the reaction mixture until the evolution of gas ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
- Formation of the Enolate: In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to anhydrous ethanol. Alternatively, use commercially available sodium ethoxide. Cool the solution in an ice bath.
- Condensation Reaction: Add ethyl acetate dropwise to the stirred solution of sodium ethoxide to form the ethyl acetate enolate. Following this, add the previously prepared tetrahydrofuran-3-carbonyl chloride dropwise to the enolate solution, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours or until the reaction is complete, as monitored by TLC.

- **Workup and Purification:** Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**.



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Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

As experimental spectral data for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** is not readily available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ^1H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons of the tetrahydrofuran ring, and the methylene protons of the propanoate chain. The chemical shifts and coupling patterns of the tetrahydrofuran protons would be complex due to their diastereotopic nature.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ^{13}C NMR spectrum should display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the carbons of the tetrahydrofuran ring, and the methylene carbon of the propanoate chain.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to exhibit strong absorption bands characteristic of the functional groups present:

- C=O stretching (ester): $\sim 1740\text{-}1720\text{ cm}^{-1}$
- C=O stretching (ketone): $\sim 1715\text{ cm}^{-1}$
- C-O stretching (ether and ester): $\sim 1250\text{-}1000\text{ cm}^{-1}$

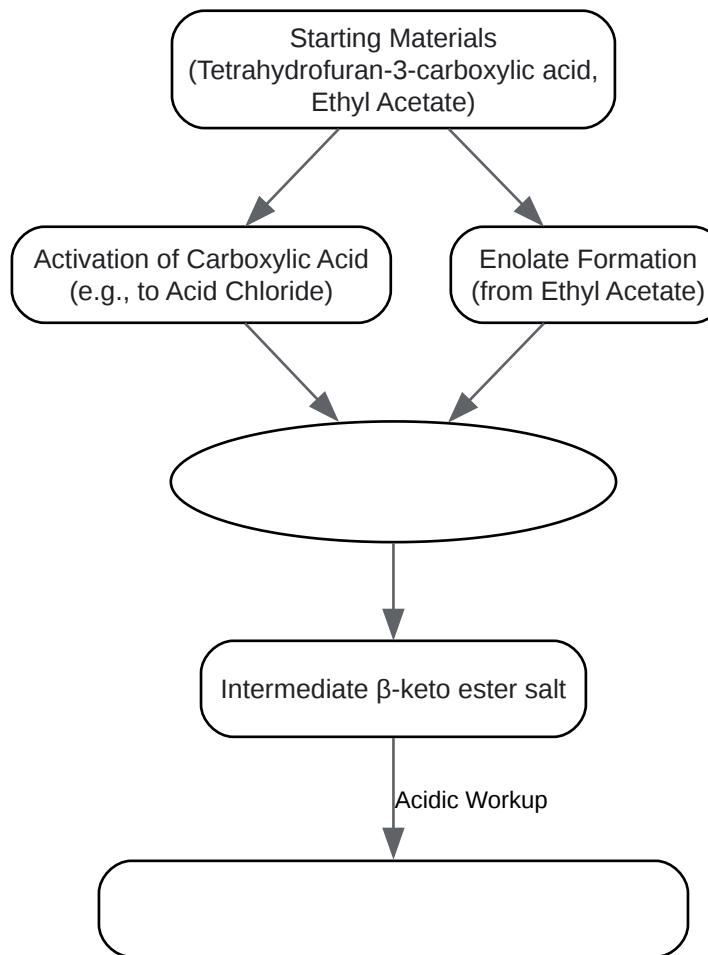
Reactivity and Potential Applications

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate possesses two primary reactive sites: the active methylene group situated between the two carbonyl groups and the carbonyl groups themselves. The active methylene protons are acidic and can be readily removed by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The presence of both a beta-keto ester functionality and a tetrahydrofuran ring makes this compound a valuable intermediate in the synthesis of more elaborate molecules. It can be a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry. The tetrahydrofuran moiety may impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting molecules.

Logical Relationship of Synthetic Steps

The synthesis of the target compound follows a logical progression from readily available starting materials to the final product through a key bond-forming reaction.



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Caption: Logical progression of the synthetic strategy.

Conclusion

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a compound of interest for synthetic and medicinal chemists due to its versatile chemical nature. While detailed experimental data is limited in the public domain, its synthesis can be reasonably approached through established methodologies like the Claisen condensation. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, offering

insights into its properties, a plausible synthetic route, and its potential applications as a building block for novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

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References

- 1. ETHYL 3-(TETRAHYDROFURAN-3-YL)-3-OXOPROPANOATE - Safety Data Sheet [chemicalbook.com]
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